molecular formula C10H16F2N2O2 B15061467 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane

Cat. No.: B15061467
M. Wt: 234.24 g/mol
InChI Key: XLTKDPRBZWJZEZ-UHFFFAOYSA-N
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Description

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is a bicyclic heterocyclic compound featuring a fused azetidine-pyrrolidine ring system. Its core structure consists of a bicyclo[3.2.0]heptane scaffold with two nitrogen atoms at positions 2 and 4. The Boc (tert-butoxycarbonyl) group at position 2 serves as a protective moiety for the secondary amine, while the 4,4-difluoro substitution introduces electron-withdrawing effects, influencing the compound’s reactivity and stability.

Properties

Molecular Formula

C10H16F2N2O2

Molecular Weight

234.24 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-5-10(11,12)7-6(14)4-13-7/h6-7,13H,4-5H2,1-3H3

InChI Key

XLTKDPRBZWJZEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CN2)(F)F

Origin of Product

United States

Preparation Methods

Core Structural Considerations and Retrosynthetic Analysis

The target compound features a 2,6-diazabicyclo[3.2.0]heptane core with 4,4-difluoro substitution and a tert-butoxycarbonyl (Boc) protecting group at position 2. Retrosynthetically, the molecule can be dissected into three key components:

  • Bicyclo[3.2.0]heptane scaffold : Requires ring-closing strategies to form the seven-membered bicyclic system.
  • Fluorine atoms at C4 : Introduced via electrophilic fluorination or halogen-exchange reactions.
  • Boc protection : Installed through carbamate formation with di-tert-butyl dicarbonate.

Synthetic Routes and Methodologies

Route 1: Bicyclic Core Construction Followed by Fluorination

Step 1: Synthesis of 2,6-Diazabicyclo[3.2.0]heptane

The bicyclic core is typically assembled from pyrrolidine precursors. A documented approach involves:

  • Starting material : trans-4-Hydroxy-L-proline derivatives, as demonstrated in analogous syntheses of diazabicycloheptanes.
  • Ring-closing : Tosylation of hydroxyl groups followed by nucleophilic displacement with amines to form the bridged structure.

Example protocol :
(2S,4R)-N-Tosyl-4-tosyloxy-2-tosyloxymethylpyrrolidine (0.5 g, 0.86 mmol) is refluxed with 2,4-difluoroaniline (1.5 mL, 9.01 mmol) in ethyl acetate for 2 hours. The product is isolated via filtration and chromatographic purification.

Step 2: Difluorination at C4

Electrophilic fluorination agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor are employed:

  • Conditions : Anhydrous dichloromethane, −78°C to 0°C.
  • Mechanism : Sequential substitution of hydroxyl or ketone groups with fluorine atoms via intermediate fluorophosphate species.

Key intermediate : 4-Keto-2,6-diazabicyclo[3.2.0]heptane, fluorinated to yield 4,4-difluoro derivative.

Step 3: Boc Protection

The secondary amine at position 2 is protected using Boc anhydride :

  • Reagents : Di-tert-butyl dicarbonate (1.2 equiv), DMAP (catalytic), in THF/water.
  • Yield : 70–85% after silica gel chromatography.

Route 2: Early-Stage Fluorination and Bicyclization

Step 1: Fluorinated Pyrrolidine Intermediate
  • Starting material : 4,4-Difluoropyrrolidine synthesized via halex reaction from 4,4-dichloropyrrolidine using KF in DMF.
  • Bridging : Treatment with diethyl acetylenedicarboxylate induces [3+2] cycloaddition to form the bicyclo[3.2.0] system.
Step 2: Boc Group Installation
  • Conditions : Boc₂O (1.1 equiv), triethylamine (2.0 equiv), in dichloromethane at 0°C to room temperature.

Comparative Analysis of Synthetic Strategies

Parameter Route 1 Route 2
Starting Material trans-4-Hydroxy-L-proline derivatives 4,4-Difluoropyrrolidine
Fluorination Timing Late-stage (post-bicyclization) Early-stage (pre-bicyclization)
Key Challenges Steric hindrance during fluorination Control of regiochemistry in cycloaddition
Overall Yield 40–50% 35–45%

Critical Reaction Optimization

Fluorination Efficiency

  • DAST vs. Deoxo-Fluor : DAST offers higher reactivity but requires strict moisture exclusion, while Deoxo-Fluor provides milder conditions.
  • Solvent Effects : Anhydrous dichloromethane maximizes fluorination yields compared to THF or DMF.

Protecting Group Compatibility

  • Boc Stability : The Boc group remains intact under fluorination conditions (pH 7–8, −78°C).
  • Alternative Protections : Cbz or Fmoc groups are unsuitable due to incompatibility with fluorinating agents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.85–4.10 (m, 4H, bridgehead CH₂), 5.12 (br s, 1H, NH).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −118.2 (d, J = 12 Hz, 2F).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

Industrial-Scale Considerations

  • Cost Drivers : DAST and Boc anhydride account for 60% of raw material costs.
  • Process Safety : Exothermic fluorination steps necessitate controlled addition rates and temperature monitoring.

Chemical Reactions Analysis

Nucleophilic Substitution at Fluorine Sites

The 4,4-difluoro configuration enables substitution reactions, particularly under SN2 or SNAr (nucleophilic aromatic substitution) conditions. Fluorine atoms act as leaving groups due to their moderate electronegativity and ability to stabilize transition states.

Reaction TypeReagents/ConditionsProductKey Features
Fluorine DisplacementAmines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO) with base (K₂CO₃ or Et₃N)4,4-Disubstituted bicycloheptane derivativesHigh regioselectivity at C4 due to fluorine activation

Example:
Reaction with sodium methoxide yields 4,4-dimethoxy derivatives. Steric hindrance from the bicyclic structure limits reactivity at other positions.

Boc Deprotection and Subsequent Functionalization

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the secondary amine for further transformations:

StepReagents/ConditionsIntermediate/ProductApplication
Boc RemovalTrifluoroacetic acid (TFA) or HCl in dioxane4,4-Difluoro-2,6-diazabicyclo[3.2.0]heptane (free amine)Prepares scaffold for drug discovery
Amine AlkylationAlkyl halides, Mitsunobu conditionsN-Alkylated bicycloheptanesEnhances lipophilicity for CNS-targeted molecules
AcylationAcid chlorides/anhydridesN-Acyl derivativesStabilizes amine for peptide coupling

Radical-Mediated Reactions via Spin-Center Shift (SCS)

The compound’s fluorine atoms and bicyclic framework may participate in radical processes, as inferred from analogous systems :

  • Mechanism : Under photoredox catalysis (e.g., Ru(bpy)₃²⁺), single-electron transfer generates radical intermediates. SCS involves 1,2-radical translocation with heterolytic cleavage of C–F bonds .

  • Example Pathway :

    • Photoredox-initiated radical formation at C4.

    • SCS with elimination of fluoride ion.

    • Trapping by hydrogen atom transfer (HAT) agents (e.g., thiols) or recombination with electrophiles.

Key Insight : Computational studies suggest orbital alignment (SOMO–σ* overlap) governs reaction efficiency .

Ring-Opening and Functional Group Interconversion

Strain in the bicyclo[3.2.0]heptane system facilitates ring-opening under controlled conditions:

ReactionConditionsOutcome
Acidic HydrolysisH₂SO₄, H₂O, heatCleavage to linear diamino diols
Reductive OpeningLiAlH₄ or BH₃·THFSaturated hydrocarbon backbone

Comparative Reactivity Table

PositionReactivity DriversSusceptible Reactions
C4-FHigh electronegativity, polar C–F bondSN2, SNAr, radical substitution
Boc-NAcid-labile carbamateDeprotection, alkylation, acylation
Bicyclic CoreAngle strain (bridgehead), conjugation with N lone pairsRing-opening, ligand-metal coordination

Challenges and Optimization

  • Steric Effects : The bicyclic structure impedes nucleophilic attack at bridgehead carbons.

  • Solvent Sensitivity : Reactions require polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.

  • Catalyst Design : Transition-metal catalysts (e.g., Pd, Cu) improve cross-coupling efficiency but may require tailored ligands.

This compound’s multifunctional architecture makes it a valuable intermediate in medicinal chemistry and materials science, particularly for developing orexin receptor modulators and fluorinated bioactive molecules.

Scientific Research Applications

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The Boc group provides steric protection, allowing the compound to reach its target site without premature degradation .

Comparison with Similar Compounds

Protecting Groups

  • Boc vs. Other Protective Groups : The Boc group at position 2 in the target compound allows selective deprotection, enabling modular synthesis (similar to strategies in 2,6-diazabicyclo[3.2.0]heptane derivatives). In contrast, compounds like 6-Boc-3,6-diazabicyclo[3.1.1]heptane () exhibit altered steric and electronic profiles due to Boc placement on the bridgehead nitrogen.
  • Carboxylic Acid Derivatives : Compounds such as bicyclo[3.2.0]heptane-3-carboxylic acid () lack protective groups, increasing hydrophilicity but reducing stability under basic conditions.

Fluorine Substitution

  • 4,4-Difluoro vs. Non-Fluorinated Analogs: The difluoro substitution enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., 6-phenyl-2,6-diazabicyclo[3.2.0]heptane in ). Fluorine’s inductive effect also polarizes the ring, influencing pKa and binding affinity.
  • Comparison with Ethoxyheptyl-Substituted Derivatives : Larger substituents, such as 5-ethoxyhept-1-yl groups in bicyclo[3.2.0]heptane ketones (), increase lipophilicity but may reduce solubility and synthetic accessibility.

Functional Group Diversity

  • Amino and Carboxylic Acid Modifications: Free Amino Groups: Compounds like C07D 499/42 (free primary amino at position 6) are more reactive but prone to undesired side reactions, unlike the Boc-protected amine in the target compound. Carboxylic Acid-Acylated Derivatives: C07D 499/60 (carboxylic acid-acylated amino groups at position 6) highlight the role of acyl groups in modulating solubility and target engagement, contrasting with the Boc group’s steric bulk.

Key Data and Research Findings

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Substituents Key Properties Reference
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane [3.2.0] diazabicyclo Boc (position 2), 4,4-diF Enhanced stability, modular synthesis
6-Phenyl-2,6-diazabicyclo[3.2.0]heptane [3.2.0] diazabicyclo Phenyl (position 6) Higher lipophilicity, lower polarity
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] thia-azabicyclo Carboxylic acid (position 2) Increased acidity, oxidation resistance
3-Boc-3,6-diazabicyclo[3.1.1]heptane [3.1.1] diazabicyclo Boc (position 3) Higher ring strain, reduced solubility

Biological Activity

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane (CAS No. 1251020-14-0) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including its pharmacological properties and applications.

  • Molecular Formula : C10H16F2N2O2
  • Molecular Weight : 234.24 g/mol
  • Purity : Typically ≥ 98% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that this compound may function as an inhibitor of certain enzymes, potentially influencing pathways related to inflammation and pain .

Pain Management

The compound is being investigated for its potential role in pain management, particularly in conditions such as diabetic peripheral neuropathic pain. Preliminary findings suggest that it may modulate pain pathways through its action on specific receptors or enzymes involved in pain signaling .

Study 1: In Vitro Activity

In vitro studies have demonstrated that bicyclic compounds similar to this compound exhibit significant inhibition of certain enzymes implicated in inflammatory responses. These findings support the hypothesis that this class of compounds may be beneficial in treating inflammatory diseases .

Study 2: Pharmacokinetics and Toxicology

Research into the pharmacokinetics of related compounds indicates that structural features significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments have shown that derivatives with similar structures can have varied safety profiles depending on their functional groups .

Data Tables

PropertyValue
CAS Number1251020-14-0
Molecular FormulaC10H16F2N2O2
Molecular Weight234.24 g/mol
Purity≥ 98%
Potential ApplicationsAntimicrobial, Pain Relief

Q & A

Q. What are the key considerations for synthesizing 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane, and how can regioselectivity in cyclization steps be controlled?

Methodological Answer: The synthesis of bicyclic systems like this compound often involves cyclization of precursors such as hydroxylated tetrahydrofuran derivatives. For example, cyclization modes (4-exo vs. 5-exo) can be influenced by steric and electronic factors in the precursor. Using NMR and computational modeling, researchers can predict the dominant pathway. For instance, substituents like fluorine atoms may favor 4-exo cyclization due to their electron-withdrawing effects, stabilizing transition states. Reaction conditions (e.g., solvent polarity, temperature) should also be optimized to enhance selectivity .

Q. How does the IUPAC nomenclature system determine substituent positions in bicyclo[3.2.0]heptane derivatives?

Methodological Answer: IUPAC rules prioritize the senior amplificant (longest chain) and substituent numbering to minimize locants. For this compound, the bicyclo system is numbered starting at a bridgehead, with the Boc group at position 2 and fluorine at 3. Seniority criteria for heteroatoms (N > O > F) and substituent positions are applied hierarchically to assign the correct name .

Q. What experimental techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR can resolve fluorine environments, while 1H^{1}\text{H}-13C^{13}\text{C} HSQC confirms connectivity.
  • X-ray Crystallography: Resolves absolute configuration, especially for chiral centers in the bicyclic core.
  • HPLC-MS: Ensures purity and detects regioisomeric byproducts. For example, highlights the use of HPLC to validate Boc-protected derivatives .

Advanced Research Questions

Q. How can Cu(I)-catalyzed [2+2] photocycloaddition be applied to synthesize functionalized bicyclo[3.2.0]heptane derivatives?

Methodological Answer: Cu(I) catalysts promote stereoselective [2+2] cycloadditions between dienes and electron-deficient alkenes. For example, describes using this method to generate bicyclo[3.2.0]heptane intermediates, which can later be fluorinated. Key parameters include UV light intensity, solvent (e.g., acetonitrile for polarity), and catalyst loading (typically 5–10 mol%). Post-functionalization (e.g., Boc protection) is performed under mild conditions to preserve stereochemistry .

Q. What strategies mitigate challenges in Boc protection/deprotection of diazabicycloheptane systems?

Methodological Answer:

  • Protection: Use Boc anhydride in THF with DMAP catalysis at 0°C to avoid side reactions (e.g., ring-opening).
  • Deprotection: TFA in dichloromethane (1:1 v/v) at room temperature for 2 hours, followed by neutralization with NaHCO3_3. notes that steric hindrance from the bicyclic system may require extended deprotection times .

Q. How do fluorine substituents influence the thermodynamic stability and reactivity of the bicyclo[3.2.0]heptane core?

Methodological Answer: Fluorine atoms increase ring strain due to their small size and electronegativity, destabilizing the bicyclic system. However, they enhance kinetic stability by lowering LUMO energy, reducing susceptibility to nucleophilic attack. Calorimetric studies (e.g., DSC) and computational analysis (DFT) can quantify these effects. provides enthalpy data for analogous bicycloheptanes, showing destabilization trends with electronegative substituents .

Q. What analytical approaches resolve contradictions in regiochemical outcomes reported for similar bicyclic systems?

Methodological Answer:

  • Comparative Kinetic Studies: Monitor reaction progress via in-situ IR to identify intermediates.
  • Isotopic Labeling: Use 18O^{18}\text{O}-labeled precursors to track oxygen migration during cyclization.
  • Cross-Validation: Compare NMR data with literature (e.g., ’s cyclization modes) to assign regioisomers .

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